molecular formula C4H6N4O B11772059 2-amino-4-imino-1H-pyrimidin-6-one CAS No. 26279-64-1

2-amino-4-imino-1H-pyrimidin-6-one

Cat. No.: B11772059
CAS No.: 26279-64-1
M. Wt: 126.12 g/mol
InChI Key: CHSXGZHOMKSJNB-UHFFFAOYSA-N
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Description

2,6-Diaminopyrimidin-4(5H)-one is a heterocyclic organic compound with the molecular formula C4H6N4O. It is a derivative of pyrimidine, characterized by the presence of two amino groups at positions 2 and 6, and a keto group at position 4. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diaminopyrimidin-4(5H)-one can be achieved through several methods. One common approach involves the cyclization of guanidine with β-ketonitriles or enaminonitriles. The reaction typically proceeds under acidic or basic conditions, depending on the specific substrates and desired reaction pathway .

Another method involves the ring transformation reaction of 2-hetaryl-2-(tetrahydro-2-furanyliden)acetonitriles with amidines.

Industrial Production Methods

Industrial production of 2,6-diaminopyrimidin-4(5H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Diaminopyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Scientific Research Applications

2,6-Diaminopyrimidin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-diaminopyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of dihydrofolate reductase, it binds to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate metabolic pathway, leading to the suppression of DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diaminopyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase makes it particularly valuable in medicinal chemistry for the development of therapeutic agents.

Properties

CAS No.

26279-64-1

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

2-amino-4-imino-1H-pyrimidin-6-one

InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H2,(H4,5,6,7,8,9)

InChI Key

CHSXGZHOMKSJNB-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)N=C(NC1=O)N

Origin of Product

United States

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